molecular formula C15H14N2O B567103 1H-Indol-6-aMine, 4-(phenylMethoxy)- CAS No. 1260386-36-4

1H-Indol-6-aMine, 4-(phenylMethoxy)-

Cat. No.: B567103
CAS No.: 1260386-36-4
M. Wt: 238.29
InChI Key: RRSLNVMHKGMZLN-UHFFFAOYSA-N
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Description

1H-Indol-6-aMine, 4-(phenylMethoxy)- is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of 1H-Indol-6-aMine, 4-(phenylMethoxy)- consists of an indole core with an amino group at the 6th position and a benzyloxy group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indol-6-aMine, 4-(phenylMethoxy)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-benzyloxyaniline with ethyl glyoxylate in the presence of a base can lead to the formation of the desired indole derivative. The reaction conditions typically involve heating the mixture to promote cyclization and subsequent purification steps to isolate the product.

Industrial Production Methods

Industrial production of 1H-Indol-6-aMine, 4-(phenylMethoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1H-Indol-6-aMine, 4-(phenylMethoxy)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Nitro-4-(benzyloxy)-1H-indole

    Reduction: 6-Amino-4-hydroxy-1H-indole

    Substitution: N-alkyl or N-acyl derivatives of 1H-Indol-6-aMine, 4-(phenylMethoxy)-

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-Indol-6-aMine, 4-(phenylMethoxy)- involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(benzyloxy)-1H-pyrrolo[2,3-d]pyrimidine
  • 4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 1H-Indol-6-aMine, 4-(phenylMethoxy)- is unique due to its specific substitution pattern on the indole core. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-phenylmethoxy-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSLNVMHKGMZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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